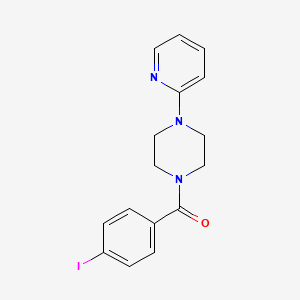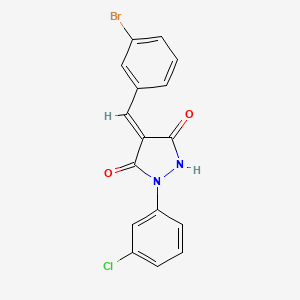![molecular formula C16H28N2O3S B5966788 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5966788.png)
7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one, also known as BMS-986, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. BMS-986 is a spirocyclic compound that belongs to the class of diazaspirodecane derivatives. It has a unique chemical structure that makes it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the activity of several kinases, including PI3K, mTOR, and AKT. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
实验室实验的优点和局限性
7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments. It has good solubility in water and organic solvents, making it easy to handle and administer. It has also been found to be stable under a wide range of conditions, making it suitable for long-term storage and use. However, 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has some limitations, including its high cost and limited availability. It also requires specialized equipment and expertise to synthesize and analyze.
未来方向
There are several future directions for the study of 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one. One potential application is in the development of new cancer therapies. 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have potent activity against several types of cancer cells and could be used as a basis for the development of new drugs. Another potential application is in the treatment of inflammatory diseases. 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have anti-inflammatory properties and could be used to develop new drugs for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to fully understand the potential applications of 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one and to develop new drugs based on its chemical structure.
合成方法
The synthesis of 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that starts with the reaction of 1,6-dibromohexane with cyclohexylmethylamine to form a key intermediate. This intermediate is then subjected to a series of reactions that involve the use of various reagents and catalysts. The final step involves the cyclization of the intermediate to form 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one.
科学研究应用
7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively for its potential therapeutic applications. It has been found to have potent activity against a wide range of diseases, including cancer, inflammation, and neurological disorders. 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
属性
IUPAC Name |
7-(cyclohexylmethyl)-2-methylsulfonyl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3S/c1-22(20,21)18-11-9-16(13-18)8-5-10-17(15(16)19)12-14-6-3-2-4-7-14/h14H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASRVAUXSDTBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N,N'-trimethyl-N'-[4-(4-morpholinylcarbonyl)phenyl]sulfamide](/img/structure/B5966714.png)
![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5966721.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5966725.png)
![1-(1,3-benzodioxol-5-yl)-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4-piperidinamine](/img/structure/B5966734.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5966741.png)
![2-({5-[2-(3-allyl-2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5966744.png)

![methyl 2-{[(3,5-dimethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B5966762.png)
![2-methyl-5-{6-[(2-methylcyclohexyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5966772.png)

![1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone](/img/structure/B5966783.png)

![4-[(3-{[(3-acetylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B5966799.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B5966801.png)